molecular formula C15H16BrN3O3 B6769186 N-(5-bromo-4-oxo-1H-pyridin-3-yl)-2-cyclohexyl-1,3-oxazole-4-carboxamide

N-(5-bromo-4-oxo-1H-pyridin-3-yl)-2-cyclohexyl-1,3-oxazole-4-carboxamide

Cat. No.: B6769186
M. Wt: 366.21 g/mol
InChI Key: WHBIDNKOGBLSSL-UHFFFAOYSA-N
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Description

“N-(5-bromo-4-oxo-1H-pyridin-3-yl)-2-cyclohexyl-1,3-oxazole-4-carboxamide” is a synthetic organic compound that belongs to the class of oxazole carboxamides. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The presence of a bromine atom and a pyridinone moiety in its structure suggests that it may exhibit unique chemical and biological properties.

Properties

IUPAC Name

N-(5-bromo-4-oxo-1H-pyridin-3-yl)-2-cyclohexyl-1,3-oxazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16BrN3O3/c16-10-6-17-7-11(13(10)20)18-14(21)12-8-22-15(19-12)9-4-2-1-3-5-9/h6-9H,1-5H2,(H,17,20)(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WHBIDNKOGBLSSL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)C2=NC(=CO2)C(=O)NC3=CNC=C(C3=O)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16BrN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “N-(5-bromo-4-oxo-1H-pyridin-3-yl)-2-cyclohexyl-1,3-oxazole-4-carboxamide” typically involves multi-step organic reactions. A common synthetic route may include:

    Formation of the Pyridinone Moiety: Starting with a suitable pyridine derivative, bromination can be carried out using bromine or N-bromosuccinimide (NBS) to introduce the bromine atom at the desired position.

    Oxazole Ring Formation: The cyclohexyl group can be introduced via a cyclization reaction involving a suitable precursor, such as an α-haloketone and an amide.

    Coupling Reaction: The final step involves coupling the brominated pyridinone with the oxazole derivative under appropriate conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the cyclohexyl group, leading to the formation of ketones or alcohols.

    Reduction: Reduction reactions can target the oxazole ring or the bromine atom, potentially leading to dehalogenation or hydrogenation products.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic conditions.

Major Products

    Oxidation: Formation of cyclohexanone or cyclohexanol derivatives.

    Reduction: Formation of dehalogenated or hydrogenated products.

    Substitution: Formation of substituted pyridinone derivatives.

Scientific Research Applications

Chemistry

The compound can be used as a building block in organic synthesis, particularly in the development of new heterocyclic compounds with potential biological activities.

Biology

In biological research, it may serve as a probe to study enzyme interactions or as a ligand in receptor binding studies.

Medicine

Industry

In the industrial sector, it may be used in the synthesis of advanced materials or as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of “N-(5-bromo-4-oxo-1H-pyridin-3-yl)-2-cyclohexyl-1,3-oxazole-4-carboxamide” would depend on its specific biological target. Potential mechanisms include:

    Enzyme Inhibition: The compound may inhibit specific enzymes by binding to their active sites, thereby blocking substrate access.

    Receptor Modulation: It may act as an agonist or antagonist at certain receptors, modulating their activity and downstream signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    N-(4-oxo-1H-pyridin-3-yl)-2-cyclohexyl-1,3-oxazole-4-carboxamide: Lacks the bromine atom, which may result in different chemical reactivity and biological activity.

    N-(5-chloro-4-oxo-1H-pyridin-3-yl)-2-cyclohexyl-1,3-oxazole-4-carboxamide: Contains a chlorine atom instead of bromine, potentially altering its properties.

Uniqueness

The presence of the bromine atom in “N-(5-bromo-4-oxo-1H-pyridin-3-yl)-2-cyclohexyl-1,3-oxazole-4-carboxamide” may confer unique reactivity and biological activity compared to its analogs, making it a valuable compound for further research and development.

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